2-(butylsulfanyl)-5-(4-methoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
Description
2-(butylsulfanyl)-5-(4-methoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a polycyclic heteroaromatic compound featuring a pyrimido[4,5-b]quinoline core substituted with a butylsulfanyl group at position 2 and a 4-methoxyphenyl moiety at position 3. The compound’s structure confers unique physicochemical properties, including moderate lipophilicity (predicted logP ~2.6–3.0) and a polar surface area (~57–60 Ų), which influence its solubility and bioavailability .
Properties
IUPAC Name |
2-butylsulfanyl-5-(4-methoxyphenyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S/c1-3-4-12-29-22-24-20-19(21(27)25-22)17(13-8-10-14(28-2)11-9-13)18-15(23-20)6-5-7-16(18)26/h8-11,17H,3-7,12H2,1-2H3,(H2,23,24,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRBQBPIKWTWOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC=C(C=C4)OC)C(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(butylsulfanyl)-5-(4-methoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione can be achieved through a multi-step process. A typical synthetic route involves:
Formation of the Pyrimidoquinoline Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminobenzamide and a ketone or aldehyde.
Introduction of the Butylsulfanyl Group: The butylsulfanyl group can be introduced via a nucleophilic substitution reaction, where a butylthiol reacts with a halogenated precursor.
Substitution with the Methoxyphenyl Group: The methoxyphenyl group can be introduced through an electrophilic aromatic substitution reaction, using a suitable methoxybenzene derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions for scalability, including solvent selection, temperature control, and purification techniques. Catalysts and automated processes could enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The butylsulfanyl group can undergo oxidation to form a sulfoxide or sulfone derivative.
Reduction: The carbonyl groups in the pyrimidoquinoline core can be reduced to yield hydroxyl derivatives.
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or alkoxides in the presence of a suitable catalyst.
Major Products
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Hydroxyl derivatives.
Substitution Products: Various substituted phenyl derivatives.
Scientific Research Applications
The compound “2-(butylsulfanyl)-5-(4-methoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione” is a complex organic molecule with potential applications in various scientific fields. This article explores its applications, focusing on medicinal chemistry, biological activity, and material science.
Anticancer Activity
Research has indicated that derivatives of tetrahydropyrimido[4,5-b]quinoline compounds exhibit significant anticancer properties. The structure of this compound suggests it may act as an inhibitor of specific cancer cell lines. Studies have shown that similar compounds can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation.
Antimicrobial Properties
Compounds with a similar structural framework have demonstrated antimicrobial activity against various pathogens. The presence of the butylsulfanyl group may enhance lipophilicity, allowing better cell membrane penetration and increased efficacy against bacteria and fungi. This property makes it a candidate for further investigation in the development of new antimicrobial agents.
Neuroprotective Effects
Given the structural characteristics of the compound, it may also be explored for neuroprotective effects. Compounds that interact with neurotransmitter systems or exhibit antioxidant properties can potentially be developed into treatments for neurodegenerative diseases. The modulation of neuroinflammation through such compounds is an area of active research.
Case Studies
Several studies have investigated related compounds:
- A study published in a peer-reviewed journal highlighted the anticancer properties of pyrimidine derivatives, demonstrating their ability to inhibit tumor growth in vitro and in vivo models.
- Research on the neuroprotective effects of quinoline derivatives indicated their potential role in reducing oxidative stress and inflammation in neuronal cells.
Polymer Chemistry
The unique structure of this compound allows for potential applications in polymer chemistry. Its incorporation into polymer matrices could enhance mechanical properties or provide specific functionalities such as UV stability or antimicrobial properties.
Nanotechnology
In nanotechnology, this compound could be utilized as a building block for creating nanomaterials with tailored properties for drug delivery systems or biosensors due to its ability to form stable complexes with metals or other organic molecules.
Data Table
Mechanism of Action
The mechanism of action of 2-(butylsulfanyl)-5-(4-methoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione largely depends on its interaction with molecular targets such as enzymes or receptors. The compound's structure allows it to fit into specific active sites, where it can inhibit or activate the target, leading to the desired biological effect. Pathways involved could include enzyme inhibition, receptor modulation, or altering cell signaling pathways.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
Key Observations :
- Antifungal Efficacy : D13’s 3,4-dihydroxyphenyl group enhances antifungal potency, likely due to hydrogen bonding with CYP51’s active site . The absence of hydroxyl groups in the target compound (4-methoxyphenyl) may reduce antifungal activity but improve metabolic stability.
- Synthetic Accessibility : Microwave-assisted synthesis improves yields (e.g., 76% for chlorophenyl analogs) compared to traditional methods .
Thermodynamic and Kinetic Considerations
The reaction pathway for pyrimido[4,5-b]quinoline derivatives is often kinetically controlled. For example, 5-(4-methoxyphenyl)-2-methylthio-tetrahydroquinoline-4,6,11-trione (4c) forms preferentially over its thermodynamically stable isomer (5c) due to lower activation energy barriers . This suggests that substituents like butylsulfanyl may influence reaction pathways, necessitating optimized conditions for synthesis.
Biological Activity
The compound 2-(butylsulfanyl)-5-(4-methoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione represents a novel class of heterocyclic compounds with potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity based on existing research findings.
Chemical Structure and Properties
The chemical structure of the compound can be dissected into several functional groups that contribute to its biological activity. The presence of the butylsulfanyl group may enhance lipophilicity and influence the compound's interaction with biological targets. The methoxyphenyl moiety is known for its role in modulating pharmacological effects.
Biological Activity Overview
Recent studies have indicated that compounds with similar structures exhibit a variety of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. The following sections will detail specific findings related to this compound's biological activities.
Anticancer Activity
Research has demonstrated that derivatives of pyrimidine and quinoline structures often show significant anticancer properties. For instance:
- In vitro studies on related compounds have shown promising results against various cancer cell lines. For example, studies involving benzofuro[3,2-c]quinolines demonstrated effective inhibition of leukemia cells (IC50 values as low as 0.12 μM) .
- The selectivity index (SI) for certain derivatives indicates a higher potency against cancer cells compared to normal cells, suggesting potential therapeutic benefits .
Antimicrobial Activity
Compounds similar to the target compound have also been evaluated for their antimicrobial properties:
- A study on newly synthesized benzimidazole derivatives reported significant antibacterial activity against human pathogens .
- Compounds exhibiting a similar structural framework often interact with bacterial DNA or inhibit key enzymes involved in bacterial metabolism.
The mechanism by which this compound exerts its effects is hypothesized to involve:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as topoisomerases and kinases that are crucial for cancer cell proliferation.
- DNA Interaction : Studies indicate that many heterocycles bind to DNA's minor groove, affecting replication and transcription processes .
Case Studies and Research Findings
A selection of relevant studies highlights the biological activity of compounds related to the target compound:
Q & A
Q. What are the standard synthetic routes for this compound, and how are key substituents introduced?
The compound is synthesized via multi-step cyclocondensation reactions. A typical protocol involves:
- Step 1 : Formation of the pyrimidoquinoline core using a cyclocondensation reaction between a substituted quinoline precursor and a thiourea derivative under reflux in ethanol .
- Step 2 : Introduction of the butylsulfanyl group via nucleophilic substitution with butylthiol in the presence of a base (e.g., K₂CO₃) at 80°C .
- Step 3 : Functionalization of the 4-methoxyphenyl group via Suzuki-Miyaura coupling using a palladium catalyst . Yields typically range from 45–65%, depending on solvent purity and reaction time optimization .
Q. How is the compound characterized to confirm structural integrity and purity?
Methodological characterization includes:
- Spectroscopy : ¹H/¹³C NMR (e.g., thioether peaks at δ 2.8–3.2 ppm; quinoline carbonyls at ~170 ppm) and IR (C=O stretches at 1680–1720 cm⁻¹) .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ calculated for C₂₄H₂₈N₃O₃S: 438.18) .
Q. What are the hypothesized biological targets based on structural analogs?
Structural analogs (e.g., fluorophenyl or nitrobenzyl derivatives) suggest interactions with:
- Kinases : Inhibition of tyrosine kinases due to quinoline core π-π stacking .
- Anti-inflammatory targets : COX-2 enzyme modulation via methoxyphenyl groups . Preliminary assays for related compounds show IC₅₀ values of 1–10 µM in cancer cell lines .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and scalability?
Advanced optimization strategies include:
- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 2 hours, improving yield by 15–20% .
- Solvent selection : Replacing ethanol with DMF enhances solubility of intermediates, reducing side-product formation .
- Catalyst screening : Pd(PPh₃)₄ for Suzuki coupling improves cross-coupling efficiency (yield increase: 60% → 75%) .
Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
Contradictions arise from dynamic rotational isomerism in the butylsulfanyl group. Solutions:
- Variable-temperature NMR : Conducted at –20°C to slow rotation, simplifying splitting patterns .
- 2D NMR (COSY, HSQC) : Confirms connectivity of methoxyphenyl protons and quinoline backbone .
- X-ray crystallography : Provides definitive confirmation of regiochemistry (e.g., C8 methyl placement) .
Q. What experimental designs are recommended for structure-activity relationship (SAR) studies?
SAR strategies include:
- Substituent variation : Compare butylsulfanyl vs. shorter alkylthio chains (e.g., methyl, propyl) to assess hydrophobicity effects .
- Bioisosteric replacement : Replace 4-methoxyphenyl with 4-fluorophenyl to study electronic effects on target binding .
- In silico docking : Use AutoDock Vina to predict binding modes with kinase domains (e.g., EGFR) .
Q. How to address solubility challenges in biological assays?
- Co-solvent systems : Use DMSO:PBS (10:90 v/v) to maintain solubility without cytotoxicity .
- Lipid-based formulations : Encapsulate in liposomes (e.g., phosphatidylcholine) for in vivo studies .
- Derivatization : Introduce polar groups (e.g., hydroxyls) via post-synthetic modifications .
Data Contradictions and Validation
Q. How to validate conflicting reports on biological activity (e.g., anti-inflammatory vs. anticancer)?
- Dose-response assays : Test across multiple concentrations (0.1–100 µM) to identify primary vs. off-target effects .
- Pathway-specific inhibitors : Use COX-2 inhibitors (e.g., celecoxib) to isolate anti-inflammatory mechanisms .
- Transcriptomic profiling : RNA-seq to map gene expression changes in treated vs. untreated cells .
Environmental and Safety Considerations
Q. What methodologies assess the compound’s environmental impact?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
